molecular formula C19H26N6O B11185186 2-(benzylamino)-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-(benzylamino)-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11185186
M. Wt: 354.4 g/mol
InChI Key: COAWCIMKZBJQPR-UHFFFAOYSA-N
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Description

2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of bipyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzylamino group, a pyrrolidinyl group, and a bipyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the bipyrimidine core.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group is added through a cyclization reaction, often involving the use of a pyrrolidine derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzylamine for nucleophilic substitution, and halogenated derivatives for electrophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Known for its versatile pharmacological activities and used in various synthetic applications.

    Imidazo[1,2-a]pyrazines: Utilized in drug development and organic synthesis due to their multifarious biological activities.

    1H-pyrazolo[3,4-b]pyridine derivatives: Employed in medicinal chemistry for their potential therapeutic properties.

Uniqueness

2-(benzylamino)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H26N6O/c1-13-5-9-25(10-6-13)19-22-16(11-17(26)23-19)15-12-20-18(21-14(15)2)24-7-3-4-8-24/h11-13H,3-10H2,1-2H3,(H,22,23,26)

InChI Key

COAWCIMKZBJQPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCCC4

Origin of Product

United States

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